1-(2,4-Dichlorobenzyl)piperidin-4-ol
Description
1-(2,4-Dichlorobenzyl)piperidin-4-ol (CAS: 414888-78-1) is a piperidine derivative featuring a 2,4-dichlorobenzyl substituent at the 1-position and a hydroxyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₁₅Cl₂NO, with a molecular weight of 260.16 g/mol . The compound is stored under controlled conditions (2–8°C, dry, sealed) to maintain stability, and it is frequently utilized as a synthetic intermediate in pharmaceutical manufacturing .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFJCGLKYUXAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Dichlorobenzyl)piperidin-4-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidin-4-ol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2,4-Dichlorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives, which are valuable in the development of new chemical entities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist of the chemokine receptor CCR5, which is involved in the entry of HIV-1 into host cells . By blocking this receptor, the compound can inhibit the viral entry process, thereby preventing infection. Additionally, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic pathways, leading to the inhibition of parasite growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Backbones
1-(2,4-Dichlorobenzyl)piperazine
- Structure : Piperazine backbone with a 2,4-dichlorobenzyl substituent.
- Key Differences : Replaces the hydroxylated piperidine ring with a piperazine moiety.
4-(3,4-Dichlorobenzyl)piperidine hydrochloride
- Structure : Piperidine backbone with a 3,4-dichlorobenzyl substituent and a hydrochloride salt.
- Key Differences : Chlorine substituents at the 3,4-positions on the benzyl group instead of 2,4-positions.
- Properties : Molecular formula C₁₂H₁₆Cl₃N (MW: 288.62 g/mol ). The altered substitution pattern may influence steric and electronic interactions in biological targets .
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride
- Structure : Seven-membered diazepane ring with a 2,4-dichlorobenzyl group.
- Key Differences : Larger ring size (diazepane vs. piperidine) and additional nitrogen atom.
- Properties : Molecular formula C₁₂H₁₇Cl₃N₂ (MW: 311.64 g/mol ). The expanded ring may enhance conformational flexibility, affecting binding affinity in receptor interactions .
Analogues with Heterocyclic Variations
(R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol
- Structure : Pyrrolidine (5-membered ring) backbone with hydroxyl and 2,4-dichlorobenzyl groups.
- Key Differences : Smaller ring size (pyrrolidine vs. piperidine) and hydroxyl position (3 vs. 4).
- Properties : Reduced steric hindrance and altered hydrogen-bonding capacity due to ring size and substituent positioning .
1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid
- Structure : Indazole core linked to a 2,4-dichlorobenzyl group and a carboxylic acid.
- Key Differences : Aromatic indazole ring replaces the piperidine backbone.
Functional Group Modifications
1-(2,4-Dichlorobenzyl)-5-fluorouracil
- Structure : Fluorouracil moiety attached to a 2,4-dichlorobenzyl group.
- Key Differences : Incorporates a pyrimidine ring with fluorine substitution.
Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate
- Structure : Methyl ester derivative of the indazole-carboxylic acid analogue.
- Key Differences : Esterification of the carboxylic acid group improves membrane permeability.
- Properties : Molecular weight 335.18 g/mol ; precursor to bioactive compounds like Adjudin (male contraceptive and anticancer agent) .
Data Table: Comparative Properties of Selected Analogues
Biological Activity
1-(2,4-Dichlorobenzyl)piperidin-4-ol is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 2,4-dichlorobenzyl group and a hydroxyl group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C12H15Cl2NO
- Molecular Weight : 270.16 g/mol
- Structure : The compound consists of a piperidine core with specific substitutions that influence its biological activity.
The biological activity of 1-(2,4-Dichlorobenzyl)piperidin-4-ol primarily involves its interaction with neurotransmitter receptors. It has been shown to modulate the activity of:
- GABA Receptors : This compound can enhance the binding of GABA, leading to increased inhibitory signaling in the central nervous system.
- NMDA Receptors : It may also influence excitatory signaling pathways, which are crucial for cognitive functions and neuroprotection.
Pharmacological Effects
1-(2,4-Dichlorobenzyl)piperidin-4-ol has been studied for various pharmacological effects:
- Antidepressant Activity : It has shown promise in preclinical models as an antidepressant due to its ability to modulate serotonin and norepinephrine levels.
- Antinociceptive Effects : Research indicates potential pain-relieving properties through its action on pain pathways in the nervous system.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against certain pathogens.
Antidepressant Activity Study
A study conducted on animal models demonstrated that administration of 1-(2,4-Dichlorobenzyl)piperidin-4-ol resulted in significant reductions in depressive-like behaviors. The study utilized the forced swim test and tail suspension test to evaluate efficacy. The results indicated that the compound may act through serotonergic mechanisms, showing increased serotonin levels in the brain.
Antinociceptive Effects
In another study focusing on pain management, this compound was tested for its antinociceptive effects using the formalin test. Results showed that it significantly reduced pain responses compared to control groups, suggesting a potential role in pain relief therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(2,6-Dichlorobenzyl)piperidin-4-ol | Similar piperidine structure | Antidepressant and antinociceptive |
| 1-(2,4-Dichlorophenyl)piperidin-4-ol | Lacks benzyl group | Different pharmacological properties |
| 1-(2,6-Dichlorobenzyl)piperidine | No hydroxyl group | Varies significantly in activity |
Future Directions
The unique structural features of 1-(2,4-Dichlorobenzyl)piperidin-4-ol position it as a candidate for further research in drug development. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into how this compound interacts with various receptors at the molecular level.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance biological activity or reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
